molecular formula C14H15N3OS2 B4646902 N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B4646902
M. Wt: 305.4 g/mol
InChI Key: SBGJXSOALSWWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as MTTC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTTC belongs to the class of thiosemicarbazone derivatives, which have been studied extensively for their pharmacological activities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the JAK-STAT signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for tumor metastasis.
In addition, this compound has been reported to modulate the immune response by regulating the production of cytokines and chemokines. The compound has been shown to increase the production of interferon-gamma, which is involved in antiviral and anticancer immunity.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. The compound can be easily synthesized in the lab, and its purity can be improved by recrystallization.
However, this compound also has some limitations for lab experiments. The compound is sensitive to light and air, which can affect its stability and purity. In addition, the cytotoxicity of this compound can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of research is the development of more potent and selective derivatives of this compound for cancer therapy. Another area of research is the investigation of the neuroprotective effects of this compound in human clinical trials.
In addition, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. The development of new analytical tools and techniques can help to better understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer, viral infections, and neurological disorders. The synthesis method of this compound is relatively simple, and the compound has been shown to exhibit cytotoxic and antiviral activity in vitro. However, further studies are needed to fully understand the mechanism of action of this compound and its potential advantages and limitations for clinical use.

Scientific Research Applications

N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. The compound has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been reported to have antiviral activity against HIV-1 and hepatitis C virus.
In addition, this compound has been studied for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The compound has been shown to protect neuronal cells from oxidative stress and inflammation, which are the underlying mechanisms of these neurodegenerative diseases.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS2/c1-9-3-5-12(6-4-9)15-14(19)17-16-13(18)11-7-10(2)20-8-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJXSOALSWWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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